molecular formula C4H2BrClN2 B1517454 2-Bromo-5-chloropyrazine CAS No. 912773-21-8

2-Bromo-5-chloropyrazine

Cat. No. B1517454
M. Wt: 193.43 g/mol
InChI Key: UXCPLGLOAZWCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-5-chloropyrazine” is a chemical compound with the molecular formula C4H2BrClN2 . It has an average mass of 193.429 Da and a monoisotopic mass of 191.908981 Da . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .


Synthesis Analysis

The synthesis of “2-Bromo-5-chloropyrazine” involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . It is also used in the synthesis of novel halopyridinylboronic acids and esters .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-chloropyrazine” consists of a pyrazine ring substituted with bromine and chlorine atoms . The molecular formula is C4H2BrClN2 .


Chemical Reactions Analysis

“2-Bromo-5-chloropyrazine” is used as an intermediate in various chemical reactions. It is particularly used in the synthesis of novel halopyridinylboronic acids and esters .


Physical And Chemical Properties Analysis

“2-Bromo-5-chloropyrazine” has a molecular weight of 193.43 . It is a solid at room temperature . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Suzuki Coupling Approach in Synthesis

  • Suzuki Coupling in Pyrazines : 2-Bromo-5-chloropyrazine is used in the Suzuki coupling approach to synthesize pyrazine derivatives, particularly relevant in the formation of luminescent chromophores like coelenterazine (Jones et al., 1996).

Biological Evaluation and Synthesis

  • Antimicrobial and Antifungal Properties : Pyrazine derivatives, including those related to 2-Bromo-5-chloropyrazine, exhibit significant antimicrobial and antifungal activities, showing potential for therapeutic applications (Doležal et al., 2006).

Microwave Irradiation in Chemical Reactions

  • Efficient Nucleophilic Substitution Reactions : The compound is involved in rapid nucleophilic displacement reactions under microwave irradiation, providing an efficient method for chemical synthesis (Cherng, 2002).

Antibacterial Properties

  • Cyclocondensation and Antibacterial Activities : Studies have demonstrated the effectiveness of 5-Chloro-1HIndole-2,3-Dione derivatives, synthesized from 2-Bromo-5-chloropyrazine, in exhibiting antibacterial properties against various microorganisms (Tribak et al., 2018).

Catalyst Controlled Regioselective Reactions

  • Regioselectivity in Suzuki Cross-Coupling : 2-Bromo-5-chloropyrazine has been used to study the regioselectivity of Suzuki cross-coupling reactions, crucial in organic synthesis (Ashcroft et al., 2013).

Halogen/Halogen Displacement in Synthesis

  • Halogen Displacement in Pyridines and Heterocycles : The compound is a key player in halogen/halogen displacement reactions, essential for synthesizing various heterocyclic compounds (Schlosser & Cottet, 2002).

Optoelectronic Material Synthesis

  • Synthesis of Dipyrrolopyrazine Derivatives : 2-Bromo-5-chloropyrazine serves as a precursor in the synthesis of dipyrrolopyrazine derivatives, which have potential applications in optoelectronic materials (Meti et al., 2017).

Corrosion Inhibition

  • Inhibition of Steel Corrosion : Pyrazine derivatives, related to 2-Bromo-5-chloropyrazine, have been found effective as corrosion inhibitors for steel in acidic environments (Deng et al., 2011).

Safety And Hazards

“2-Bromo-5-chloropyrazine” is toxic if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

As an important organic intermediate, “2-Bromo-5-chloropyrazine” has potential applications in various fields including agrochemicals, pharmaceuticals, and dyestuff . Its future directions could involve exploring its potential uses in these fields and developing more efficient synthesis methods.

properties

IUPAC Name

2-bromo-5-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-8-4(6)2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCPLGLOAZWCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653323
Record name 2-Bromo-5-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloropyrazine

CAS RN

912773-21-8
Record name 2-Bromo-5-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chloropyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloropyrazine
Reactant of Route 3
2-Bromo-5-chloropyrazine
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-chloropyrazine
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-chloropyrazine
Reactant of Route 6
2-Bromo-5-chloropyrazine

Citations

For This Compound
3
Citations
JJ Caldwell, N Veillard, I Collins - Tetrahedron, 2012 - Elsevier
… to the generality of the synthesis, it has been partly overcome by using two regioisomeric templates, 3-benzyloxy-5-bromo-2-chloropyrazine and 3-benzyloxy-2-bromo-5-chloropyrazine, …
Number of citations: 30 www.sciencedirect.com
ED Slack, PD Tancini, TJ Colacot - Organometallics in Process Chemistry, 2019 - Springer
… Previous attempts to use larger quantities of Pd(PPh 3 ) 4 , 5 mol%, and lower quantities of Pd(dppf)Cl 2 , 0.4–0.5 mol%, were successful for the coupling of 2-bromo-5-chloropyrazine …
Number of citations: 2 link.springer.com
RT Matsuoka, EE Boros, AD Brown… - … Process Research & …, 2016 - ACS Publications
… A Suzuki–Miyaura reaction was used to synthesize 29 from boronic acid 21 and 2-bromo-5-chloropyrazine 28 in very good yield. The modified synthesis of 15 using the S N Ar strategy …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.